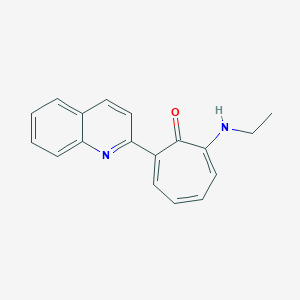![molecular formula C19H23ClN2O3S B288099 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B cell malignancies.
Mécanisme D'action
BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathway of B cells. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as PLCγ2 and BTK itself. This leads to the activation of downstream signaling pathways such as NF-κB and MAPK, which are involved in B cell proliferation, survival, and differentiation. 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether inhibits BTK activity by binding to the ATP-binding site of the enzyme, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to be highly selective for BTK, with minimal off-target effects on other kinases. In vitro studies have demonstrated that 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether inhibits BTK activity with an IC50 of 0.5 nM, which is several orders of magnitude lower than other BTK inhibitors such as ibrutinib and acalabrutinib. In vivo studies have shown that 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is well-tolerated and has a favorable pharmacokinetic profile, with a half-life of approximately 6 hours in mice. 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has also been shown to be effective in reducing the size of lymphoid tumors and suppressing B cell activation and proliferation in mouse models of B cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its potent inhibitory activity, which allows for lower doses and potentially fewer side effects. However, one limitation of 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is its short half-life, which may require more frequent dosing in clinical applications. Additionally, 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has not yet been tested in human clinical trials, so its safety and efficacy in humans remain to be determined.
Orientations Futures
There are several potential future directions for research on 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. One area of interest is its potential use in combination with other therapies for the treatment of B cell malignancies and autoimmune diseases. For example, 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to synergize with the BCL-2 inhibitor venetoclax in preclinical models of chronic lymphocytic leukemia. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer side effects. Finally, the use of 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether in other disease indications such as multiple sclerosis and Sjögren's syndrome may also be explored in future research.
Méthodes De Synthèse
The synthesis of 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves several steps, starting from commercially available starting materials. The first step involves the preparation of 4-chloro-5-methyl-2-nitrophenyl methyl ether, which is then reduced to the corresponding amine using a reducing agent such as palladium on carbon. The amine is then reacted with 4-(2-methylphenyl)-1-piperazine sulfonamide in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to give the desired product, 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether.
Applications De Recherche Scientifique
4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. In vitro studies have shown that 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether inhibits BTK activity in a dose-dependent manner, leading to inhibition of B cell receptor signaling and downstream activation of NF-κB and MAPK pathways. In vivo studies have demonstrated that 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is effective in suppressing B cell activation and proliferation, and reducing the size of lymphoid tumors in mouse models of B cell malignancies. 4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has also been shown to be effective in ameliorating symptoms of autoimmune diseases such as rheumatoid arthritis and lupus in animal models.
Propriétés
Nom du produit |
4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether |
|---|---|
Formule moléculaire |
C19H23ClN2O3S |
Poids moléculaire |
394.9 g/mol |
Nom IUPAC |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-6-4-5-7-17(14)21-8-10-22(11-9-21)26(23,24)19-13-16(20)15(2)12-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
Clé InChI |
FCYZCFMHVZPKTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC |
SMILES canonique |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(4-Chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288021.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288025.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288026.png)

![2-(Ethylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288029.png)
![Ethyl6-[(4-methoxyphenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288031.png)
![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)
![Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288033.png)
![1-(4-bromophenyl)-3-[2-(2,4-dimethylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288034.png)
![5,7-dibromo-3-methyl-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288038.png)
![3-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B288039.png)